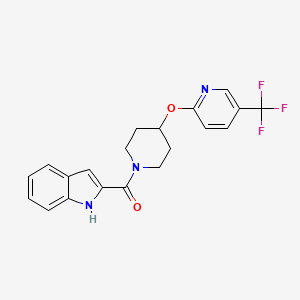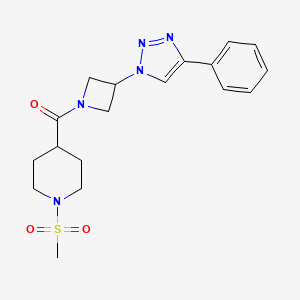
(1-(methylsulfonyl)piperidin-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(methylsulfonyl)piperidin-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule. It contains a piperidine ring which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a 1,2,3-triazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity . Another study reported the successful synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methylsulfonyl group. The molecule also contains a 1,2,3-triazole ring and an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as those containing arylsulfonyl moieties, have been documented. For example, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, has been reported. These compounds have been characterized by various spectroscopic methods and their crystal structures have been elucidated, revealing potential for herbicidal and insecticidal activities (Wang et al., 2015).
Another study focused on the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, demonstrating a detailed structural investigation through X-ray crystallography. This research contributes to the understanding of molecular conformations and intermolecular interactions of sulfonyl-containing compounds (Girish et al., 2008).
Biological Activity and Applications
Research on triazole analogues of piperazine, including those with sulfonyl groups, has shown significant antibacterial activity against various human pathogenic bacteria. This indicates the potential of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).
The exploration of substituted azetidinones derived from dimer of apremilast, which includes structures related to sulfonyl-containing compounds, sheds light on the design and synthesis of molecules with potential biological and pharmacological activities (Jagannadham et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and receptors, including acetylcholinesterase and carbonic anhydrase-II , which play crucial roles in neurodegeneration and various other physiological processes, respectively.
Mode of Action
For instance, some 1,2,3-triazole derivatives have been found to inhibit their target enzymes by binding to their active sites . The presence of the 1,2,3-triazole ring and the phenyl group might contribute to the compound’s ability to form stable interactions with its targets.
Pharmacokinetics
Computational studies have been used to predict the drug-likeness and pharmacokinetic properties of similar compounds .
Análisis Bioquímico
Biochemical Properties
The triazole ring in 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine is a key structural motif that interacts with various biomolecules. It has high chemical stability and can form hydrogen bonds, contributing to its interactions with enzymes and proteins
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could influence various cellular processes, but specific effects need to be investigated.
Molecular Mechanism
Triazole derivatives are known to interact with various biomolecules through hydrogen bonding and dipole-dipole interactions These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-27(25,26)22-9-7-15(8-10-22)18(24)21-11-16(12-21)23-13-17(19-20-23)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESBHLYIYDVGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
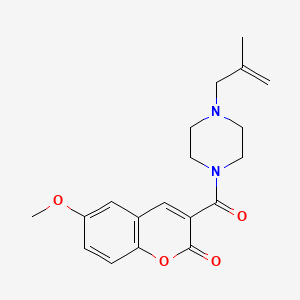

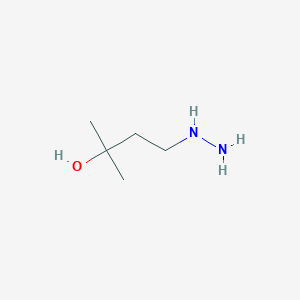
![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)
![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)
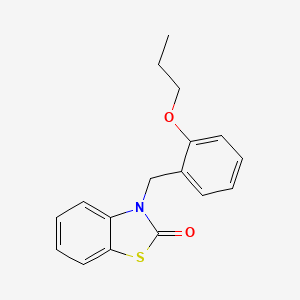
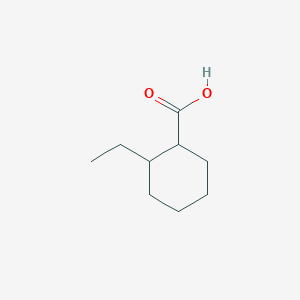
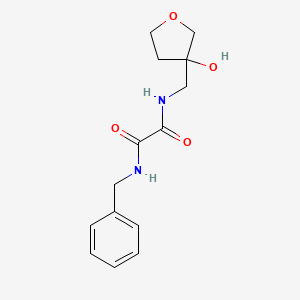

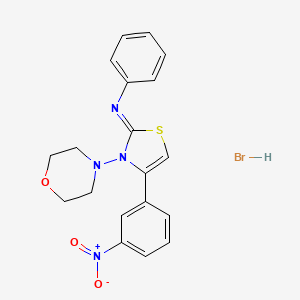
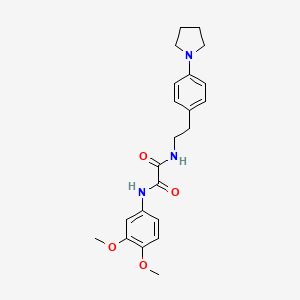

![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)
